molecular formula C12H13NO B13215615 3-(2,4-Dimethylphenyl)-3-methyloxirane-2-carbonitrile

3-(2,4-Dimethylphenyl)-3-methyloxirane-2-carbonitrile

Cat. No.: B13215615
M. Wt: 187.24 g/mol
InChI Key: AOBXRJSNVUSRFO-UHFFFAOYSA-N
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Description

3-(2,4-Dimethylphenyl)-3-methyloxirane-2-carbonitrile is an organic compound characterized by the presence of an oxirane ring, a nitrile group, and a dimethylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethylphenyl)-3-methyloxirane-2-carbonitrile typically involves the reaction of 2,4-dimethylbenzaldehyde with a suitable epoxidizing agent in the presence of a nitrile source. One common method includes the use of m-chloroperbenzoic acid (m-CPBA) as the epoxidizing agent and acetonitrile as the nitrile source under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain consistent reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethylphenyl)-3-methyloxirane-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form corresponding diols.

    Reduction: The nitrile group can be reduced to primary amines.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or osmium tetroxide can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can react with the oxirane ring under basic conditions.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted oxiranes with various functional groups.

Scientific Research Applications

3-(2,4-Dimethylphenyl)-3-methyloxirane-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme-catalyzed reactions involving epoxides and nitriles.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethylphenyl)-3-methyloxirane-2-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(2,4-Dimethylphenyl)-2-oxirane-2-carbonitrile: Similar structure but lacks the methyl group on the oxirane ring.

    3-(2,4-Dimethylphenyl)-3-methyloxirane-2-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.

    3-(2,4-Dimethylphenyl)-3-methyloxirane-2-methanol: Contains a hydroxyl group instead of a nitrile group.

Uniqueness

3-(2,4-Dimethylphenyl)-3-methyloxirane-2-carbonitrile is unique due to the combination of its oxirane ring and nitrile group, which imparts distinct reactivity and potential applications compared to its analogs. The presence of the dimethylphenyl group also influences its chemical properties and interactions with other molecules.

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

3-(2,4-dimethylphenyl)-3-methyloxirane-2-carbonitrile

InChI

InChI=1S/C12H13NO/c1-8-4-5-10(9(2)6-8)12(3)11(7-13)14-12/h4-6,11H,1-3H3

InChI Key

AOBXRJSNVUSRFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2(C(O2)C#N)C)C

Origin of Product

United States

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